molecular formula C16H22N6O8S B056899 n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine CAS No. 70333-82-3

n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

Cat. No.: B056899
CAS No.: 70333-82-3
M. Wt: 458.4 g/mol
InChI Key: MMNYGKPAZBIRKN-DWVDDHQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is an N-(adenosin-N(6)-ylcarbonyl)threonine in which the adenosine ring is carrying a 2-methylthio substituent. It is a N-(adenosin-N(6)-ylcarbonyl)threonine and a L-threonine derivative. It derives from an adenosine.

Properties

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYGKPAZBIRKN-DWVDDHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990541
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70333-82-3
Record name 2-Methylthio-N6-threonylcarbamoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70333-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9-beta-D-Ribofuranosyl-2-methylthiopurine-6-yl)carbamoyl)threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070333823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 2
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 3
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 4
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 5
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 6
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Customer
Q & A

Q1: What makes N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine unique among modified nucleosides in Bacillus subtilis?

A1: Unlike the common 4-thiouridine modification found abundantly in Escherichia coli tRNA, this compound represents a significant portion of sulfur-containing modifications in Bacillus subtilis tRNA. [] Approximately one-third of the sulfur groups in B. subtilis tRNA are present as thiomethyl groups, specifically at the 2 position of adenosine or modified adenosine residues like in ms2t6A. [] This suggests a potential species-specific role for this particular modification in tRNA structure and function.

Q2: How does this compound influence tRNA behavior?

A2: Studies show that this compound, along with other thionucleosides, likely influences the chromatographic properties of the tRNA molecules containing them. [] Specifically, this compound is found in specific areas within the elution profile from an RPC-5 column, suggesting it affects the tRNA's interaction with the column matrix. [] This highlights the impact of this modification on tRNA characteristics relevant to separation and analysis techniques.

Q3: What is the biological significance of this compound in tRNA(Lys,3)?

A3: Research has identified this compound within the anticodon stem-loop (ASL) domain of human tRNA(Lys,3). [] This tRNA is notable as the primer for HIV-1 reverse transcriptase. [] The presence of this modification in the ASL domain, particularly at position 37, has been shown to modestly decrease the thermodynamic stability of the tRNA hairpin. [] This suggests that this compound may play a role in modulating the interaction between tRNA(Lys,3) and HIV-1 reverse transcriptase, potentially impacting the virus's replication cycle.

Q4: How does the threonyl side chain of this compound behave within the tRNA structure?

A4: Despite the presence of the bulky methylthio group, 2D NOESY NMR spectroscopy reveals that the threonyl side chain in this compound adopts a conformation similar to the simpler t6A nucleoside within the tRNA structure. [] This structural insight was obtained by examining the ms2t6A-containing tRNA ASL. [] The conserved conformation suggests a functional importance for this specific arrangement, potentially influencing the interaction with other molecules or contributing to the overall stability of the tRNA molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.